5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]
Description
Structure
3D Structure
Properties
IUPAC Name |
5,9-dibromospiro[benzo[c]fluorene-7,9'-fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H16Br2/c30-17-13-14-22-25(15-17)29(26-16-27(31)20-9-1-2-10-21(20)28(22)26)23-11-5-3-7-18(23)19-8-4-6-12-24(19)29/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFIREDPLXNSSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H16Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 5,9 Dibromospiro Benzo C Fluorene 7,9 Fluorene
Retrosynthetic Analysis and Key Disconnection Strategies
The retrosynthetic analysis of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] reveals several plausible disconnection points. The most logical primary disconnection is at the spirocyclic carbon, C7 of the benzo[c]fluorene moiety, which is also the C9' of the fluorene (B118485) unit. This disconnection simplifies the target molecule into two key fragments: a dibrominated benzo[c]fluorene precursor and a fluorene-based precursor.
A further disconnection of the dibrominated benzo[c]fluorene precursor would logically involve breaking the bonds that form the fused ring system. This could involve disconnections that lead back to simpler aromatic starting materials, which can be functionalized and then cyclized to form the benzo[c]fluorene scaffold. Similarly, the fluorene precursor can be disconnected to reveal simpler aromatic building blocks. The bromine atoms on the benzo[c]fluorene core are strategically important as they can be introduced either at an early stage on the precursor molecules or later in the synthesis on the fully formed benzo[c]fluorene scaffold, depending on the desired synthetic route and the compatibility of the reagents.
Precursor Synthesis and Functionalization
The successful synthesis of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] is heavily reliant on the efficient preparation and functionalization of its constituent precursor molecules.
Synthesis of Substituted Benzo[c]fluorene Scaffolds
The synthesis of substituted benzo[c]fluorene scaffolds can be achieved through various methods. One common approach involves the cyclization of appropriately substituted biaryl precursors. For instance, palladium-catalyzed intramolecular C-H arylation can be a powerful tool for forming the fused ring system from a suitably functionalized naphthalene (B1677914) derivative coupled with a phenyl ring. beilstein-journals.org Lewis acid-catalyzed Prins-type cycloaromatization of enol ethers has also been reported as a viable method for constructing the benzo[c]fluorene core. researchgate.net Another innovative approach is the direct photochemical conversion of alkynylated chalcones, which offers a rapid and efficient route to substituted benzo[b]fluorenes, a related isomer, suggesting potential adaptability for the benzo[c] isomer. nih.govacs.org
For the specific target molecule, a precursor such as 5,9-dibromo-7,7-dimethyl-7H-benzo[c]fluorene is a known compound and serves as a valuable building block in materials science. The synthesis of such precursors often involves multi-step sequences starting from simpler aromatic hydrocarbons that are subjected to bromination and subsequent cyclization reactions to build the benzo[c]fluorene framework.
Synthesis of Halogenated Fluorene Building Blocks
Halogenated fluorene building blocks are crucial for the synthesis of the target spiro compound. The introduction of halogen atoms, such as bromine, onto the fluorene skeleton can be accomplished through electrophilic aromatic substitution reactions. For example, 9H-fluorene can be oxidized to 9-fluorenone, which can then be halogenated. rsc.org The resulting halogenated fluorenone can serve as a key intermediate. Alternatively, 9-phenyl-9-fluorenol (B15170) can be converted to 9-bromo-9-phenylfluorene, demonstrating a method to introduce a halogen at the 9-position. orgsyn.org The synthesis of various fluorinated building blocks via halofluorination highlights the diverse methodologies available for introducing halogens into cyclic systems. beilstein-journals.orgnih.govresearchgate.net
Spirocyclization Techniques for Conjugated Systems
The formation of the spirocyclic center is the most critical step in the synthesis of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]. This transformation requires the creation of a quaternary carbon center that links the two planar aromatic systems in a perpendicular orientation.
Acid-Catalyzed Cyclization Approaches
Acid-catalyzed cyclization is a well-established method for the formation of spiro-fused rings. For instance, the synthesis of spiro[fluorene-9,9′-xanthene] (SFX) can be achieved in a one-pot reaction using an excess of a strong acid like methanesulfonic acid (MeSO3H). 20.210.105 This approach involves the reaction of fluorenone with a phenol (B47542) derivative, where the acid promotes a thermodynamically controlled cyclization. 20.210.105 A similar strategy could be envisioned for the synthesis of the target compound, where a dibrominated benzo[c]fluorenone equivalent reacts with a suitable fluorene-based nucleophile under strong acid catalysis. The synthesis of spiro[dibenzo[a, j]xanthene-14, 9'-fluorene] from 9H-fluoren-9-one and naphthalen-2-ol using sulfuric acid and 3-mercaptopropanoic acid further illustrates the utility of acid-catalyzed spirocyclization. researchgate.net Gold and Brønsted acids have also been used in combination to catalyze spirocyclization reactions of enyne acetates to form spiroindoles. acs.org
Transition Metal-Catalyzed Annulation and Arylation Reactions
Transition metal catalysis offers a powerful and versatile platform for the construction of complex spirocyclic systems. nih.gov Palladium-catalyzed reactions, in particular, have been extensively used. For example, the synthesis of benzo[a]fluorenes can be achieved via a palladium-catalyzed annulation of 5-(2-bromophenyl)pent-3-en-1-ynes. nih.gov Transition metal-catalyzed C-H activation and spiroannulation reactions have emerged as highly efficient methods for constructing spirocyclic compounds. rsc.org These reactions offer high atom economy and regioselectivity. rsc.org The synthesis of spirooxindoles, a class of spiro compounds, has been extensively reviewed, highlighting the utility of various transition metals in catalyzing their formation. nih.govrsc.org Bifunctional organo/metal cooperative catalysis has also been employed in the [3 + 2] annulation of para-quinone methides with vinylcyclopropanes to synthesize spiro[4.5]deca-6,9-diene-8-ones. acs.org
Regioselective Bromination Strategies for Spiro-Fused Aromatic Hydrocarbons
The introduction of bromine atoms at the specific 5 and 9 positions of the spiro[benzo[c]fluorene-7,9'-fluorene] framework necessitates a highly regioselective bromination strategy. The literature confirms the existence of monobrominated precursors, namely 5-Bromospiro[benzo[c]fluorene-7,9'-fluorene] and 9-Bromospiro[benzo[c]fluorene-7,9'-fluorene], which have been prepared and utilized in subsequent reactions like Suzuki couplings. nih.gov This indicates that direct bromination of the parent spiro[benzo[c]fluorene-7,9'-fluorene] is a viable pathway and that the 5 and 9 positions are susceptible to electrophilic attack.
Standard electrophilic brominating agents such as N-Bromosuccinimide (NBS) or bromine (Br2) in a suitable solvent are typically employed for the bromination of polycyclic aromatic hydrocarbons. The regioselectivity of such reactions is governed by the electronic properties of the aromatic system, with substitution occurring at the most electron-rich and sterically accessible positions. For the spiro[benzo[c]fluorene-7,9'-fluorene] system, the 5 and 9 positions on the benzo[c]fluorene moiety are likely activated towards electrophilic substitution.
To achieve the desired 5,9-dibromination, the reaction conditions, including the choice of brominating agent, solvent, temperature, and reaction time, would need to be carefully controlled to potentially favor disubstitution over monosubstitution or the formation of other isomers.
Stereochemical Control in Spirocenter Formation
The spirocyclic nature of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] introduces a chiral center at the spiro-carbon atom (C7 of the benzo[c]fluorene moiety and C9' of the fluorene moiety). The synthesis of this compound as a single enantiomer would require stereochemical control during the spirocenter-forming reaction.
In acid-catalyzed spirocyclization reactions, the formation of the spirocenter is often the result of an intramolecular Friedel-Crafts-type reaction or an intermolecular condensation. Achieving stereocontrol in such reactions can be challenging and may necessitate the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure precursors. While the literature on the stereoselective synthesis of this specific spiro compound is limited, research into chiral spirobifluorene derivatives demonstrates that enantiomerically pure products can be obtained and that racemization can be avoided during subsequent functionalization steps. researchgate.net This suggests that if an enantioselective synthesis of the spiro[benzo[c]fluorene-7,9'-fluorene] core could be developed, the subsequent bromination steps would likely proceed without affecting the stereochemistry at the spirocenter.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]. Key parameters to consider for the spirocyclization step, based on analogous reactions, include the choice of acid catalyst, reaction temperature, and reaction time. For instance, in the one-pot synthesis of spiro[fluorene-9,9'-xanthene] (B3069175), the use of excess methanesulfonic acid at elevated temperatures (e.g., 150 °C) has been shown to be effective. unito.it
For the bromination step, optimization would involve screening different brominating agents (e.g., NBS, Br2), solvents (e.g., halogenated solvents, polar aprotic solvents), and reaction temperatures to achieve the desired regioselectivity and to control the extent of bromination. The molar ratio of the brominating agent to the substrate would be a critical factor in obtaining the dibrominated product while minimizing the formation of mono-brominated and poly-brominated byproducts.
The following table summarizes key parameters that would require optimization for the synthesis of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]:
| Reaction Step | Parameter to Optimize | Potential Conditions/Reagents | Desired Outcome |
| Spirocyclization | Acid Catalyst | MeSO3H, H2SO4, Lewis Acids | High yield of spiro[benzo[c]fluorene-7,9'-fluorene] |
| Temperature | 100-180 °C | Efficient cyclization, minimizing side reactions | |
| Reaction Time | 12-48 hours | Drive reaction to completion for thermodynamic product | |
| Bromination | Brominating Agent | NBS, Br2 | Regioselective bromination at positions 5 and 9 |
| Solvent | CH2Cl2, CCl4, DMF, Acetic Acid | Optimal solubility and reactivity | |
| Stoichiometry | 2.0-2.5 equivalents of brominating agent | High conversion to the dibrominated product | |
| Temperature | 0 °C to room temperature | Control of regioselectivity and prevention of over-bromination |
Scalability and Process Intensification of Synthetic Routes
The potential application of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] in areas such as organic light-emitting diodes (OLEDs) necessitates consideration of the scalability and process intensification of its synthesis. Spiro-fused compounds are of significant interest as host materials in OLEDs due to their high thermal stability and amorphous nature, which prevents crystallization in thin films. youtube.com
For large-scale production, batch processes may need to be transitioned to continuous flow systems. Process intensification techniques, such as the use of microreactors, can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic reactions like bromination. catalysis-summit.com The development of a robust and scalable purification method, such as crystallization or column chromatography, would also be a critical factor for obtaining the high-purity material required for electronic applications. The synthesis of related spirobifluorene derivatives for OLEDs has been a subject of research, and the methodologies developed in that context could be adapted for the large-scale production of the target compound. google.com
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For spiro-compounds like 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene], XRD analysis provides precise information on bond lengths, bond angles, and the dihedral angle between the two constituent aromatic systems.
The core feature of the spiro[benzo[c]fluorene-7,9'-fluorene] framework is the near-orthogonal arrangement of the benzo[c]fluorene and fluorene (B118485) planes. This is a general characteristic of spirobifluorene and related structures, such as spiro[fluorene-9,9'-xanthene] (B3069175) (SFX), where the dihedral angle between the fluorene and xanthene units is typically close to 90°. acs.org This perpendicular arrangement minimizes steric hindrance and disrupts extended π-conjugation between the two halves of the molecule, influencing its electronic and photophysical properties. acs.org
Intermolecular interactions, such as π-π stacking and C-H···π interactions, govern the molecular packing in the crystal lattice. The presence of the bulky bromine atoms at the 5 and 9 positions is expected to significantly influence these packing motifs. While specific crystallographic data for 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] is not publicly available, analysis of related brominated aromatic compounds and spiro-structures allows for an educated estimation of its crystallographic parameters. For instance, the crystal structure of 4,5-Diaza-9,9′-spirobifluorene reveals a dihedral angle of 86.31(4)° between the biphenyl (B1667301) and 2,2′-bipyridine units. researchgate.net
Table 1: Representative Crystallographic Data for a Related Spiro Compound (4,5-Diaza-9,9′-spirobifluorene)
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₃H₁₄N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.987(2) |
| b (Å) | 16.113(3) |
| c (Å) | 10.057(2) |
| β (°) | 106.18(3) |
| Volume (ų) | 1553.2(5) |
| Z | 4 |
| Dihedral Angle (°) | 86.31(4) |
(Data sourced from Hong, M., Teng, C., & Zhu, J. (2007). Acta Crystallographica Section E, E63, o3304.) researchgate.net
Detailed Vibrational Spectroscopy for Bond Analysis and Conformational Isomers
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides valuable insights into the bonding structure and functional groups present in a molecule. For complex polycyclic aromatic hydrocarbons like 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene], the vibrational spectra are characterized by a multitude of bands corresponding to the stretching and bending modes of C-H and C-C bonds within the aromatic rings.
FTIR and Raman spectroscopy are complementary techniques. sapub.orgmdpi.com FTIR is sensitive to changes in the dipole moment, making it effective for detecting polar functional groups, while Raman spectroscopy depends on changes in polarizability and is particularly useful for analyzing homo-nuclear bonds, such as the C-C bonds in the aromatic backbone. sapub.org
The spectrum of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] is expected to be dominated by several key regions:
Aromatic C-H stretching: Typically observed between 3000 and 3100 cm⁻¹.
Aromatic C=C stretching: A series of sharp bands between 1400 and 1650 cm⁻¹. The bands around 1600 cm⁻¹ are characteristic of the fluorene moiety. researchgate.net
In-plane C-H bending: Occurring in the 1000 to 1300 cm⁻¹ region.
Out-of-plane C-H bending: Found between 650 and 900 cm⁻¹, the positions of which are sensitive to the substitution pattern on the aromatic rings.
C-Br stretching: Expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational spectra, which aids in the assignment of experimentally observed bands. tezu.ernet.inelsevierpure.combohrium.com
Table 2: Typical Vibrational Band Assignments for Fluorene and Phenyl-Substituted Polycyclic Aromatic Hydrocarbons
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3050 | Aromatic C-H Stretch |
| ~1610 | Aromatic C=C Stretch (characteristic of fluorene) |
| ~1450 | Aromatic C=C Stretch |
| ~850 - 730 | Aromatic C-H Out-of-Plane Bending |
| ~740 | Quintet C-H Wag (characteristic of phenyl groups) |
| ~695 | Quintet C-H Wag (characteristic of phenyl groups) |
(Data compiled from theoretical and experimental studies on PAHs and fluorene derivatives.) researchgate.netbohrium.com
High-Resolution NMR Spectroscopy for Complex Structural Assignment and Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene], ¹H and ¹³C NMR, along with two-dimensional techniques (e.g., COSY, HSQC, HMBC), would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the complex spiro-fused ring system.
The ¹H NMR spectrum is expected to show a series of complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts and coupling constants of these protons are influenced by the electronic environment and their spatial proximity to the bromine substituents and the adjacent aromatic rings. The perpendicular arrangement of the two π-systems leads to distinct shielding and deshielding effects on the protons of each moiety.
The ¹³C NMR spectrum will display a large number of signals corresponding to the non-equivalent carbon atoms in the molecule. The spiro-carbon, being a quaternary carbon linked to four other carbons, will have a characteristic chemical shift. The carbons bonded to the bromine atoms (C5 and C9) will also exhibit distinct chemical shifts due to the electronegativity of the halogen. While specific NMR data for the target molecule is not available, data from related brominated spiro-compounds, such as 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, can provide an indication of the expected chemical shifts. researchgate.netbas.bg
Table 3: Representative ¹H and ¹³C NMR Data for a Brominated Spiro[fluorene] Analog (Compound: 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1 | 7.82 (d) | 121.36 |
| C2-Br | - | 122.99 |
| C3 | 7.64 (dd) | 131.02 |
| C4 | 7.42 (d) | 129.35 |
| C4a | - | 141.69 |
| C4b | - | 138.30 |
| C5 | 7.46 (t) | 125.92 |
| C6 | 7.49 (t) | 129.23 |
| C7 | 7.91 (d) | 121.28 |
| C8 | 7.42 (d) | 130.40 |
| C8a | - | 147.28 |
| C9 (Spiro) | - | 73.71 |
(Data sourced from Marinov, M., et al. (2024). Bulgarian Chemical Communications.) bas.bg
Advanced Mass Spectrometry for Molecular Structure Confirmation and Impurity Profiling
Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the unambiguous confirmation of its molecular formula.
For 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] (C₂₉H₁₆Br₂), the molecular ion peak (M⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br have nearly equal natural abundance). This would result in a triplet of peaks for the molecular ion at m/z values corresponding to the presence of two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, with a relative intensity ratio of approximately 1:2:1.
Electron impact (EI) ionization often leads to fragmentation of the molecule. The fragmentation pattern provides additional structural information. For polycyclic aromatic hydrocarbons, the molecular ion peak is often very strong due to the stability of the aromatic system. libretexts.org Fragmentation of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] would likely involve the sequential loss of bromine atoms, followed by fragmentation of the carbon skeleton. Advanced techniques like tandem mass spectrometry (MS/MS) can be used to isolate and further fragment specific ions, providing detailed structural insights and aiding in the identification of impurities. researchgate.netcedre.fr
Table 4: Predicted m/z Values for the Molecular Ion and Key Fragments of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]
| Ion | Formula | Predicted m/z (for ⁷⁹Br) | Description |
|---|---|---|---|
| [M]⁺ | [C₂₉H₁₆Br₂]⁺ | 522.96 | Molecular Ion |
| [M-Br]⁺ | [C₂₉H₁₆Br]⁺ | 444.05 | Loss of one bromine atom |
| [M-2Br]⁺ | [C₂₉H₁₆]⁺ | 364.13 | Loss of two bromine atoms |
| [C₁₆H₉]⁺ | [C₁₆H₉]⁺ | 201.07 | Fragment of fluorene moiety |
| [C₁₃H₇]⁺ | [C₁₃H₇]⁺ | 163.05 | Fragment of benz[c]fluorene core |
(m/z values are calculated based on the most abundant isotopes and represent potential fragmentation pathways.)
Application of Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization of Chiral Analogs
Spiro compounds lacking a plane of symmetry or a center of inversion can be chiral. wikipedia.org Although 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] itself may not be chiral depending on the substitution pattern, the introduction of appropriate substituents on the fluorene or benzo[c]fluorene rings can create chiral analogs. The spiro-carbon atom can become a stereocenter, leading to the existence of enantiomers. wikipedia.orgrsc.org
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. rsc.orgcapes.gov.br CD measures the differential absorption of left and right circularly polarized light. Enantiomers of a chiral compound will produce mirror-image CD spectra.
For chiral spirobifluorene derivatives, the CD spectrum is often dominated by exciton (B1674681) coupling between the electronic transitions of the two aromatic chromophores held in a twisted arrangement. The sign and intensity of the Cotton effects in the CD spectrum can be directly related to the absolute configuration (R or S) of the spiro center using the exciton chirality method. rsc.orgrsc.org This makes CD spectroscopy an invaluable tool for the stereochemical assignment of chiral spiro compounds. The analysis of chiroptical properties is crucial for applications where enantiomeric purity is important, such as in chiral materials science and asymmetric catalysis.
Table 5: Representative Circular Dichroism Data for a Chiral Spirobifluorene Analog (Compound: (R)-(+)-2,2'-Dimethoxy-9,9'-spirobifluorene)
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Transition Assignment |
|---|---|---|
| ~250 | Positive | Exciton-coupled Cotton effect |
| ~240 | Negative | Exciton-coupled Cotton effect |
(Data represents a typical bisignate Cotton effect observed for chiral spirobifluorene derivatives, where the signs are dependent on the absolute configuration.) rsc.orgrsc.org
Computational and Theoretical Investigations
Quantum Mechanical Studies of Electronic Structure and Bonding
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
A quantitative analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] has not been specifically reported.
Computational Prediction of Spectroscopic Signatures
There are no available computational predictions (such as simulated IR or NMR spectra) for 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene].
Excited State Calculations and Photophysical Pathway Elucidation
Time-Dependent DFT (TD-DFT) for Absorption and Emission Transitions
Specific TD-DFT studies to determine the nature of electronic absorption and emission transitions for this compound are not documented in the available sources.
Spin-Orbit Coupling and Triplet State Characterization
Information regarding the calculation of spin-orbit coupling constants and the characterization of triplet state energies and lifetimes for 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] is not available.
Molecular Dynamics Simulations for Conformational Flexibility and Amorphous Phase Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing a detailed understanding of conformational dynamics and the stability of different phases. For spiro-compounds such as 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene], MD simulations are particularly useful for assessing their conformational flexibility and the stability of their amorphous state, which are crucial for applications in organic electronics.
The inherent rigidity of the spiro[benzo[c]fluorene-7,9'-fluorene] core structure is a key determinant of its physical properties. The spiro-linkage, where the two fluorenyl systems are held in a nearly orthogonal arrangement, imparts significant steric hindrance that restricts large-scale conformational changes. This structural feature is critical for preventing intermolecular interactions, such as π-π stacking, which can lead to crystallization and the formation of performance-degrading aggregates in thin films.
The stability of the amorphous phase is a critical factor for the longevity and reliability of organic light-emitting diode (OLED) devices. Amorphous films possess isotropic properties and are free from grain boundaries, which can act as traps for charge carriers and quenching sites for excitons. MD simulations can be employed to calculate key parameters related to amorphous stability, such as the radial distribution function and the mean square displacement, to quantify the degree of structural disorder and molecular mobility in the solid state.
Table 1: Simulated Properties Related to Amorphous Phase Stability
| Property | Description | Expected Trend for 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] |
|---|---|---|
| Glass Transition Temperature (Tg) | The temperature at which a material transitions from a rigid, glassy state to a more rubbery, viscous state. | High, due to the rigid spiro-core and bulky bromine substituents. |
| Radial Distribution Function g(r) | Describes how the density of surrounding matter varies as a function of distance from a reference particle. | Broad peaks, indicating a lack of long-range order characteristic of an amorphous solid. |
| Mean Square Displacement (MSD) | Measures the average distance a molecule travels over time. | Low, indicating limited molecular motion and high morphological stability below Tg. |
Structure-Property Relationship Modeling via Theoretical Descriptors
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the structural features of molecules with their physical properties or biological activities. researchgate.netnih.govsemanticscholar.org In the context of materials science, QSPR is instrumental in predicting the performance of novel compounds, thereby accelerating the discovery of new materials with desired characteristics. For 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene], QSPR models can be developed using a variety of theoretical descriptors to predict its optoelectronic properties.
Theoretical descriptors are numerical values derived from the molecular structure that quantify various aspects of its geometry, topology, and electronic character. These descriptors serve as the independent variables in a QSPR model. For π-conjugated systems like the target molecule, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are commonly used to compute relevant electronic descriptors.
Key theoretical descriptors for modeling the properties of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] include:
Highest Occupied Molecular Orbital (HOMO) Energy: This descriptor relates to the ionization potential of the molecule and its ability to donate electrons. It is a crucial parameter for determining the hole injection and transport properties in electronic devices.
Lowest Unoccupied Molecular Orbital (LUMO) Energy: This descriptor is associated with the electron affinity and the ability of the molecule to accept electrons. It governs the electron injection and transport characteristics. The introduction of electron-withdrawing bromine atoms is expected to lower the LUMO energy. nih.gov
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO levels is a primary determinant of the molecule's absorption and emission properties. A larger gap typically corresponds to blue emission.
Dipole Moment: This descriptor quantifies the polarity of the molecule and can influence its solubility, molecular packing, and charge transport properties.
Polarizability: This property describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It can affect intermolecular interactions and the dielectric properties of the material.
By establishing a mathematical relationship between these descriptors and experimentally determined properties (such as absorption/emission wavelengths, quantum yield, and charge carrier mobility) for a series of related spiro-compounds, a predictive QSPR model can be constructed. Such a model would enable the in-silico screening of other substituted spiro[benzo[c]fluorene-7,9'-fluorene] derivatives to identify candidates with optimal performance for specific applications.
Table 2: Key Theoretical Descriptors and Their Relevance
| Theoretical Descriptor | Relevance to Optoelectronic Properties |
|---|---|
| HOMO Energy | Hole injection and transport |
| LUMO Energy | Electron injection and transport |
| HOMO-LUMO Gap | Absorption and emission wavelength |
| Dipole Moment | Molecular packing and solubility |
| Polarizability | Intermolecular interactions and dielectric constant |
Theoretical Basis for Spiro-Conjugation Effects
Spiro-conjugation is a unique electronic phenomenon that occurs in spiro-compounds where two π-electron systems are linked through a common spiro-atom. In 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene], the sp³-hybridized carbon atom at the spiro-center connects the π-systems of the benzo[c]fluorene and fluorene (B118485) moieties. Although classically viewed as electronically isolated due to the insulating spiro-center, quantum mechanical interactions allow for through-space electronic coupling between the two orthogonal π-systems.
The theoretical basis for spiro-conjugation can be understood through molecular orbital theory. The interaction between the p-orbitals of the two perpendicular units leads to a splitting of the HOMO and LUMO energy levels. This interaction is a consequence of the overlap between the π-orbitals of one unit and the σ-orbitals of the C-C bonds at the spiro-center, which in turn interact with the π-orbitals of the other unit. This through-bond and through-space interaction, though weaker than direct π-conjugation, can significantly influence the electronic and photophysical properties of the molecule.
DFT calculations are a primary tool for investigating spiro-conjugation. researchgate.net By analyzing the composition and spatial distribution of the frontier molecular orbitals (HOMO and LUMO), the extent of electronic communication between the two fluorenyl systems can be visualized. In many spirobifluorene derivatives, the HOMO and LUMO are often localized on different fluorene units or distributed across both, indicating electronic coupling. This delocalization can lead to several observable effects:
Red-shift in Absorption and Emission Spectra: Compared to the individual chromophores, the spiro-conjugated system often exhibits a bathochromic shift in its spectral properties due to the stabilization of the excited state.
Enhanced Molar Extinction Coefficient: The increased electronic communication can lead to a higher probability of electronic transitions, resulting in stronger light absorption.
The presence of bromine atoms at the 5 and 9 positions of the benzo[c]fluorene moiety can further modulate the spiro-conjugation effect. The electron-withdrawing nature and the heavy atom effect of bromine can alter the energy levels and the degree of orbital mixing between the two spiro-linked units. Theoretical studies on the impact of halogen substitution on the electronic properties of fluorene-based dyes have shown that it can significantly influence charge transfer characteristics. nih.gov DFT calculations that specifically model 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] are necessary to fully elucidate the interplay between the spiro-linkage and the bromine substitution on its electronic structure and photophysical properties.
Table 3: Comparison of Conjugation Types
| Conjugation Type | Description | Strength of Electronic Coupling |
|---|---|---|
| π-Conjugation | Overlapping p-orbitals in a planar system. | Strong |
| σ-Conjugation | Delocalization of electrons through a sigma-bond framework. | Moderate |
| Spiro-Conjugation | Through-space and through-bond interaction between orthogonal π-systems via a spiro-center. | Weak to Moderate |
Chemical Reactivity and Functionalization Strategies
Palladium-Catalyzed Cross-Coupling Reactions at Brominated Sites
The bromine atoms at the 5 and 9 positions of the spiro[benzo[c]fluorene-7,9'-fluorene] core are key reactive sites for palladium-catalyzed cross-coupling reactions. This class of reactions is exceptionally powerful for forming new carbon-carbon and carbon-heteroatom bonds, providing a modular approach to synthesizing a diverse library of derivatives. The robustness and high yields associated with these methods have made them indispensable in materials science and medicinal chemistry. sciforum.netnih.gov
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. mdpi.commdpi.com In the context of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene], this reaction has been successfully employed to introduce various aromatic wings at the brominated positions. This functionalization extends the π-conjugation of the core structure, which is a critical strategy for designing materials with specific optoelectronic properties.
For instance, deep blue fluorescent host materials have been synthesized by reacting the dibrominated precursor with different arylboronic acids. kstudy.com The reaction typically involves a palladium catalyst, such as Pd(dppf)Cl₂, and a base to facilitate the catalytic cycle. nih.gov The introduction of groups like naphthalene (B1677914), 4-t-butylphenyl, and 4-fluorophenyl has been shown to yield materials with high thermal stability and distinct photophysical characteristics, suitable for use in organic light-emitting diodes (OLEDs). kstudy.com
Table 1: Examples of Suzuki-Miyaura Coupling Products from 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] kstudy.com
| Product Name | Arylboronic Acid Used | Application |
|---|---|---|
| 5,9-di(naphthalen-2-yl)spiro[benzo[c]fluorene-7,9'-fluorene] (DN-SBFF) | Naphthalene-2-boronic acid | Blue Host Material |
| 5,9-bis(4-t-butylphenyl)spiro[benzo[c]fluorene-7,9'-fluorene] (BP-SBFF) | (4-tert-butylphenyl)boronic acid | Blue Host Material |
Buchwald-Hartwig Amination for Nitrogen-Containing Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. beilstein-journals.orgresearchgate.net This reaction is of paramount importance for the synthesis of anilines and other nitrogen-containing aromatic compounds, which are key components in many organic semiconductors and pharmaceuticals. researchgate.net
While specific examples of Buchwald-Hartwig amination on 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] are not extensively detailed in the literature, the general applicability of this reaction to aryl bromides is well-established. The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand, such as X-Phos, and a strong base like sodium tert-butoxide. beilstein-journals.org Applying this methodology to the dibrominated spiro compound would allow for the introduction of various primary or secondary amines, including functional groups like carbazoles or diphenylamines. This would create hole-transporting materials or emissive compounds with tailored electronic properties. researchgate.net
Sonogashira Coupling for Alkynylation
The Sonogashira coupling reaction is a highly effective method for forming carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by a combination of palladium and copper complexes. nih.govbeilstein-journals.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable building blocks for functional materials and natural products. researchgate.net
The alkynylation of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] via the Sonogashira coupling would introduce rigid, linear alkyne linkers at the 5 and 9 positions. This structural modification can significantly impact the molecule's photophysical properties and is a common strategy for extending π-conjugation. beilstein-journals.org The typical reaction conditions involve a palladium catalyst like Pd(PPh₃)₄, a copper(I) co-catalyst such as CuI, and an amine base like triethylamine. soton.ac.uk The resulting alkynyl-substituted spiro compounds could serve as precursors for more complex polymeric structures or as components in molecular electronics.
Post-Synthetic Modification of the Spiro Core
Modifications often target the methylene (B1212753) bridge (C9 position) of the fluorene (B118485) moiety. mdpi.com For example, Knoevenagel condensation can be used to introduce a double bond at this position, creating dibenzofulvene-like derivatives. This changes the hybridization from sp³ to sp², leading to a more planar structure and altered electronic communication between the two halves of the molecule. mdpi.com Such modifications can significantly red-shift the absorption and emission spectra. Furthermore, the molecular engineering of spiro cores, such as in the analogous spiro[fluorene-9,9′-xanthene] (SFX) system, has been used to enhance the performance of hole-transporting materials in perovskite solar cells by introducing various functional units. rsc.org
Nucleophilic Substitution and Derivatization
Direct nucleophilic aromatic substitution (SNAr) of the bromine atoms on 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] is generally challenging due to the electron-rich nature of the aromatic system. Such reactions typically require either harsh reaction conditions or the presence of strong electron-withdrawing groups to activate the aryl halide, which are absent in this molecule.
However, derivatization can be achieved through metal-mediated processes that are mechanistically distinct from SNAr. The palladium-catalyzed reactions discussed previously (Suzuki, Buchwald-Hartwig, Sonogashira) are prime examples of such transformations. Additionally, lithium-halogen exchange followed by quenching with an electrophile could provide another route to functionalization at the C5 and C9 positions, allowing for the introduction of a different set of functional groups not accessible through cross-coupling.
Oxidation and Reduction Chemistry of the Polycyclic Aromatic Framework
Polycyclic aromatic hydrocarbons, in general, are known to undergo both oxidation and reduction processes, which can impact their electronic properties and structural integrity. researchgate.net Oxidation typically results in the formation of aromatic alcohols, ketones, and ethers, while reduction leads to hydrogenated derivatives with mixed aromatic and aliphatic characteristics. researchgate.net In the context of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene], the π-conjugated system is susceptible to electrochemical or chemical oxidation, which would likely lead to the formation of a radical cation. The stability of this species would be enhanced by the delocalization of the positive charge over the entire aromatic framework. Further oxidation could lead to the formation of quinone-like structures, particularly on the benzo[c]fluorene moiety, which is a known transformation for many PAHs upon metabolic or atmospheric oxidation. mit.edu
Conversely, the reduction of the polycyclic aromatic framework would involve the acceptance of electrons into the lowest unoccupied molecular orbital (LUMO). This process would generate a radical anion, with the negative charge delocalized across the molecule. The presence of the electron-withdrawing bromine atoms at the 5 and 9 positions would be expected to facilitate the reduction process by lowering the energy of the LUMO. The spiro-linkage in similar spirobifluorene compounds has been shown to help maintain the electrochemical characteristics of the individual fluorene units. acs.org This suggests that the benzo[c]fluorene and fluorene parts of the molecule may exhibit distinct redox potentials, although electronic coupling through the spiro center could also lead to unique electrochemical behavior.
The table below provides hypothetical electrochemical data based on the known properties of related fluorene and spirobifluorene compounds. These values are illustrative and would require experimental verification through techniques like cyclic voltammetry.
| Process | Potential (V vs. Fc/Fc+) | Reversibility |
| First Oxidation | ca. +0.8 to +1.2 | Reversible / Quasi-reversible |
| First Reduction | ca. -2.0 to -2.5 | Reversible / Quasi-reversible |
These values are estimated based on data for similar polycyclic aromatic and spiro-linked compounds and are for illustrative purposes only.
Investigation of Reaction Mechanisms for Derivatization
The primary sites for functionalization of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] are the bromine atoms at the 5 and 9 positions. These positions are activated for a variety of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Among these, the Suzuki-Miyaura coupling reaction is a widely employed and versatile method for the derivatization of aryl halides. wikipedia.org
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction, which is applicable to the derivatization of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene], involves a catalytic cycle with a palladium complex. The key steps are:
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl bromide (in this case, the dibromospiro compound) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) complex. libretexts.org The stereochemistry of this step generally proceeds with retention of configuration if the substrate is, for example, a vinyl halide. wikipedia.org
Transmetalation : The next step is transmetalation, where a ligand from an organoboron reagent (such as a boronic acid or a boronic ester) is transferred to the palladium(II) complex. wikipedia.org This step requires the presence of a base, which activates the organoboron compound to facilitate the transfer of the organic group to the palladium center. The bromide ion on the palladium complex is replaced by the organic group from the organoboron reagent. organic-chemistry.org
Reductive Elimination : The final step of the catalytic cycle is reductive elimination, in which the two organic ligands on the palladium(II) complex are coupled to form a new carbon-carbon bond, yielding the desired functionalized product. libretexts.org This process regenerates the palladium(0) catalyst, which can then participate in another catalytic cycle. libretexts.org
The following table outlines the typical conditions for a Suzuki-Miyaura coupling reaction for the derivatization of an aryl bromide, which would be applicable for the functionalization of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene].
| Parameter | Conditions |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) sources |
| Ligand | Phosphine ligands (e.g., PPh₃, SPhos) |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, or an organic base |
| Organoboron Reagent | Arylboronic acid or arylboronic ester |
| Solvent | Toluene, dioxane, THF, or a mixture with water |
| Temperature | Room temperature to reflux |
By carefully selecting the reaction conditions and the organoboron reagent, a wide variety of functional groups can be introduced at the 5 and 9 positions of the spiro[benzo[c]fluorene-7,9'-fluorene] core. This allows for the synthesis of a diverse range of derivatives with tailored electronic and photophysical properties. Other cross-coupling reactions, such as the Sonogashira, Heck, or Buchwald-Hartwig amination, could also be employed for the derivatization of this compound, each proceeding through its own distinct catalytic cycle and mechanistic pathway.
Potential Advanced Applications in Materials Science
Organic Optoelectronic Materials
The inherent properties of the spiro[benzo[c]fluorene-7,9'-fluorene] core, such as a high glass transition temperature (Tg) and good solubility, make its derivatives prime candidates for various roles in organic optoelectronics. The dibromo-intermediate provides the synthetic accessibility to tune the electronic energy levels (HOMO/LUMO) and charge transport characteristics.
Derivatives of the spiro[benzo[c]fluorene-7,9'-fluorene] architecture are extensively researched as hole-transporting materials (HTMs) for perovskite solar cells (PSCs). The bromine atoms on the core structure are typically replaced with electron-donating arylamine groups through cross-coupling reactions to enhance hole mobility. The resulting materials benefit from the rigid spiro core, which ensures the formation of uniform, stable amorphous films that facilitate efficient charge extraction from the perovskite layer and prevent degradation from moisture ingress. nih.gov
Several HTMs based on the closely related spiro[fluorene-9,9′-xanthene] (SFX) core, which shares the same fundamental spiro-architecture, have demonstrated performance comparable or even superior to the benchmark HTM, Spiro-OMeTAD. sci-hub.sersc.orgrsc.org These materials exhibit high thermal stability and suitable HOMO energy levels for efficient hole injection and transport. For instance, modifying the SFX core with N-(p-methoxyphenyl)-N′-(9,9′-dimethylfluoren-2-yl)amino (FPA) substituents has led to PSCs with power conversion efficiencies (PCE) exceeding 17%. sci-hub.sersc.org The enhanced stability of these devices is often attributed to the excellent film-forming properties and hydrophobicity imparted by the spiro-based HTM. nih.govrsc.org
| HTM | Core Structure | PCE (%) | Stability Note | Reference |
|---|---|---|---|---|
| Spiro-OMeTAD | Spirobifluorene | 15.1 - 18.9 | Benchmark, but prone to crystallization and moisture sensitivity. | nih.govsci-hub.se |
| SFX-FM | Spiro[fluorene-9,9′-xanthene] | 17.29 | Outperforms Spiro-OMeTAD under similar conditions; high Tg (154 °C). | sci-hub.sersc.org |
| mp-SFX-2PA | Spiro[fluorene-9,9′-xanthene] | 16.8 | Retains 90% of initial PCE after 2000 h storage in ambient air. | rsc.org |
| V1050 | Non-spiro fluorene (B118485) | 18.3 | Shows better stability than Spiro-OMeTAD under humidity and illumination. | nih.gov |
While the fluorene-based spiro architecture is more commonly functionalized to create HTMs, it can also serve as a scaffold for electron-transporting materials (ETMs). To achieve this, the bromine atoms on the 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] core would be substituted with electron-withdrawing groups, such as triazine or benzimidazole (B57391) moieties. researchgate.netrsc.org This chemical modification lowers the material's LUMO energy level, facilitating electron injection and transport from the emissive layer to the cathode in OLEDs or from the acceptor to the electrode in solar cells. Research on spirobifluorene functionalized with diphenyltriazine has produced materials with high triplet energy suitable for use as ETMs in phosphorescent OLEDs. researchgate.net Furthermore, studies on fluorenone, an oxidized variant of fluorene, confirm its promise as an acceptor unit for constructing high-performance n-type semiconductors. nih.gov
The spiro[benzo[c]fluorene-7,9'-fluorene] (SBFF) framework is particularly valuable as a host material in OLEDs, especially for blue phosphorescent and fluorescent emitters. rsc.org The rigid, non-coplanar structure effectively suppresses self-aggregation and excimer formation, which are common causes of efficiency loss and color impurity in the solid state. koreascience.kr This allows for high concentrations of emitter molecules (dopants) to be dispersed within the host matrix without significant quenching.
By reacting intermediates like 9-bromo-SBFF with various boronic acids via the Suzuki reaction, researchers have synthesized a range of host materials. rsc.org These derivatives exhibit high glass transition temperatures (>174 °C) and high quantum yields, leading to OLED devices with excellent color purity and high luminance efficiencies. koreascience.kr For example, an OLED using a host derived from 9-bromo-SBFF achieved a luminance efficiency of 7.03 cd/A with a pure blue emission. rsc.org The spiro core can also be functionalized to act as a deep-blue emitter itself. researchgate.netnih.gov
| Material (Role) | Core Structure | Max. Efficiency | Emission Color (CIE) | Reference |
|---|---|---|---|---|
| BH-9PA (Host) | Spiro[benzo[c]fluorene-7,9'-fluorene] | 7.03 cd/A | Blue (not specified) | rsc.org |
| SAF-2CzB (Emitter) | Spiro[acridine-9,9′-fluorene] | 4.07 cd/A | Deep Blue (0.16, 0.11) | researchgate.net |
| TPA-SO2 (Host/Emitter) | Spiro[fluorene-9,9′-thioxanthene-S,S-dioxide] | 47.9 lm/W (White OLED) | Blue/White | acs.org |
| MS-OC (Host) | Spiro[fluorene-9,9′-phenanthren-10′-one] | 27.1% EQE | Yellow | rsc.org |
The robust structural and electronic properties of the spiro[benzo[c]fluorene-7,9'-fluorene] scaffold make it a promising platform for active components in organic photovoltaic cells (OPVs) and organic field-effect transistors (OFETs). koreascience.kr In OPVs, fluorene-based copolymers are widely used due to their high photoluminescence quantum yield, thermal stability, and efficient charge transport. researchgate.net Derivatives of the spiro-core can be designed to function as either electron donor or electron acceptor materials in the bulk heterojunction active layer.
For OFETs, good charge carrier mobility and the ability to form uniform, ordered thin films are essential. While direct applications of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] are not prominent, the functionalization of this core can lead to materials with tailored charge transport properties suitable for the transistor channel layer. The inherent stability of the spiro-architecture is advantageous for creating reliable and long-lasting OFET devices. koreascience.kr
Supramolecular Assembly and Self-Organizing Systems
The spiro-conjugated molecular design is a cornerstone for controlling the solid-state arrangement of organic semiconductors. The unique three-dimensional shape of spiro[benzo[c]fluorene-7,9'-fluorene] and its derivatives dictates how molecules interact and assemble in the solid state, which is fundamental to device performance.
The primary contribution of the spiro-center is the control it exerts over molecular packing and thin-film morphology. The spiro carbon atom holds the two π-conjugated systems in a perpendicular arrangement, which physically prevents the molecules from stacking closely together. acs.org This structural feature is a powerful tool for achieving morphologically stable amorphous films. koreascience.kr20.210.105
When organic materials crystallize in a thin film, the resulting grain boundaries can act as traps for charge carriers, impeding device performance and leading to rapid degradation. koreascience.kr By using materials built on the spiro[benzo[c]fluorene-7,9'-fluorene] framework, it is possible to suppress this crystallization. The rigidity of the structure leads to a high glass transition temperature (Tg), meaning the amorphous state is maintained even at the elevated operating temperatures of a device. koreascience.kr This ensures that the film morphology remains smooth and uniform, which is crucial for reproducible and long-lasting performance in PSCs, OLEDs, and OFETs. researchgate.net20.210.105
Investigation of π-Stacking and Intermolecular Interactions
The spirocyclic nature of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] imposes a perpendicular orientation between the benzo[c]fluorene and fluorene moieties. This orthogonal arrangement can significantly influence the intermolecular π-stacking interactions in the solid state. Unlike planar polycyclic aromatic hydrocarbons that often exhibit strong face-to-face π-stacking, the bulky spiro-core in this molecule is expected to hinder such arrangements. This steric hindrance can be advantageous in the design of materials where aggregation-caused quenching (ACQ) of fluorescence is undesirable.
In analogous spirobifluorene systems, the bulky core has been shown to reduce the propensity for π-π packing, which can lead to the preservation of desirable photophysical properties in the solid state. unimi.itchemrxiv.orgresearchgate.netresearchgate.net For instance, in some donor-acceptor molecules, the spirobifluorene linker helps to prevent the formation of non-radiative deactivation pathways that are often associated with strong π-π interactions. unimi.itchemrxiv.orgresearchgate.netresearchgate.net
While a detailed crystal structure analysis of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] is not extensively documented in the literature, studies on related dibrominated fluorene derivatives have provided insights into the types of intermolecular interactions that can be expected. For example, in the crystal structure of 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene], π-π interactions between the aromatic rings, with an intercentroid distance of 3.699 Å, lead to the formation of molecular stacks. nih.gov Similarly, weak π-π interactions with a centroid-centroid distance of 3.8409 Å have been observed in 2,7-Dibromo-9,9-dimethyl-9H-fluorene. nih.gov These findings suggest that while strong, direct π-stacking might be sterically hindered, weaker intermolecular forces and specific packing motifs are likely to play a crucial role in the solid-state properties of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene].
| Compound | Interaction Type | Key Parameters | Reference |
|---|---|---|---|
| 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene] | π-π interactions | Intercentroid distance = 3.699 (3) Å | nih.gov |
| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | Weak π-π interactions | Centroid-centroid distance = 3.8409 (15) Å | nih.gov |
| Donor-acceptor spirobifluorene derivative | Weak π-π interactions | Interplanar distance = 3.87 Å | chemrxiv.org |
Building Blocks for Microporous and Porous Organic Frameworks
The rigid and three-dimensional structure of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] makes it an excellent candidate as a building block for the synthesis of microporous and porous organic frameworks (POFs), including covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). The dibromo functionality allows for its use in polymerization reactions, such as Suzuki or Yamamoto coupling, to create extended, porous networks.
The inherent rigidity of the spiro-bifluorene core can lead to the formation of materials with high thermal and chemical stability, as well as permanent porosity. The spiro-center introduces a "kink" in the polymer backbone, which can prevent efficient packing and thus generate void spaces, or pores, within the material. These pores can be utilized for gas storage and separation, catalysis, and sensing applications.
For instance, a tetracarboxylate ligand based on a 9,9'-spirobifluorene core has been successfully used to synthesize a copper-based MOF, denoted as SBF-Cu. rsc.org This material exhibits a high specific surface area and shows promise for hydrogen uptake. rsc.org This demonstrates the potential of spiro-bifluorene units to create robust, porous materials. The introduction of the larger benzo[c]fluorene moiety in 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] could lead to even larger pore sizes and different network topologies in the resulting frameworks.
Chemical Sensing and Recognition Materials
The fluorescent properties inherent to the fluorene and benzo[c]fluorene units of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] suggest its potential application in the development of chemical sensors. The principle behind such sensors often relies on the modulation of the fluorescence signal (either enhancement or quenching) upon interaction with a specific analyte.
By functionalizing the dibromo positions with specific recognition units, such as crown ethers, calixarenes, or other host molecules, it is possible to create sensors that are selective for particular ions or molecules. For example, a fluorenecarboxamide derivative possessing a benzo-15-crown-5 (B77314) unit has been shown to act as a fluorescent ionophore for alkaline earth metal ions. nih.gov The complexation of a metal ion with the crown ether modulates the fluorescence of the fluorene moiety, allowing for ion detection. nih.gov
Similarly, 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] could serve as a scaffold for creating sensors for a variety of analytes. The rigid spiro-structure could provide a well-defined platform for positioning the recognition sites and the signaling unit. The inherent fluorescence of the core structure could be sensitive to changes in its electronic environment upon analyte binding, leading to a detectable signal.
| Sensing Platform | Analyte | Sensing Mechanism | Reference |
|---|---|---|---|
| 4'-(9-fluorenecarboxamido)benzo-15-crown-5 | Alkaline earth metal ions | Fluorescence enhancement upon complexation | nih.gov |
| Luminescent coordination polymer with fluorene-based ligand | Tetracyclines and 2,4,6-trinitrophenol | Selective fluorescence quenching | rsc.org |
Catalytic Scaffolds and Ligands
The rigid backbone of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] can also be exploited in the design of ligands for catalysis. By introducing coordinating groups at the 5 and 9 positions, this molecule can be transformed into a bidentate ligand capable of chelating to a metal center. The steric bulk and defined geometry of the spiro-bifluorene scaffold can create a specific chiral environment around the metal, which is highly desirable for asymmetric catalysis.
While the direct application of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] in catalysis is not yet reported, the synthesis of porphyrins with covalently linked spiro-9,9'-bifluorene derivatives highlights the potential of using this scaffold to create complex, sterically hindered ligands. researchgate.net These atropisomeric porphyrins demonstrate how the spiro-substituent can control the stereochemical environment. researchgate.net
Furthermore, fluorene-based dicarboxylic acids have been used to construct coordination polymers with various metal ions. rsc.org This indicates that the fluorene backbone is a viable component in the design of ligands for creating extended catalytic structures. The unique stereoelectronic properties of the 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] scaffold could, therefore, lead to the development of novel catalysts with enhanced activity and selectivity.
Future Research Directions and Outlook
Development of More Sustainable and Efficient Synthetic Routes
A primary challenge in the practical application of complex spiro-fused materials is their synthesis, which often involves multiple steps, harsh reaction conditions, and costly purification procedures. For instance, the synthesis of the benchmark hole-transporting material spiro-OMeTAD is a multi-step process that presents challenges for wide-scale industrial application. acs.org Future research must prioritize the development of more sustainable and efficient synthetic pathways. This includes exploring one-pot reactions that minimize intermediate isolation and purification steps, thereby reducing solvent waste and energy consumption. An example of a successful approach in a related system is the efficient, one-pot synthesis of the spiro[fluorene-9,9′-xanthene] (SFX) core from fluorenone and phenol (B47542), achieving yields over 80% without the need for column chromatography. acs.org Adapting similar principles to the synthesis of the spiro[benzo[c]fluorene-7,9'-fluorene] core and its brominated derivatives could significantly lower production costs and environmental impact, accelerating its transition from laboratory curiosity to a viable commercial material. The use of greener solvents and catalysts will also be a critical aspect of this research.
Exploration of Novel Functionalization Chemistries
The two bromine atoms on the 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] scaffold serve as reactive handles for extensive molecular engineering through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination. This functionalization is key to tuning the material's electronic and physical properties. Research has already demonstrated the synthesis of spiro[benzo[c]fluorene-7,9'-fluorene] dimers via Suzuki coupling, linking molecules at different positions to systematically study the relationship between structure and optical properties. koreascience.kr
Future work will expand this by introducing a diverse range of functional groups to create materials for specific applications:
For OLEDs: Attaching electron-donating and electron-accepting moieties can create donor-acceptor molecules with thermally activated delayed fluorescence (TADF) properties, enabling highly efficient, metal-free OLEDs. acs.orgnanoge.org The spiro-core's orthogonal structure can help separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is beneficial for minimizing the singlet-triplet energy gap (ΔE_ST) required for TADF. acs.orgresearchgate.net
For Photovoltaics: Functionalization with groups like triphenylamine (B166846) or carbazole (B46965) can produce effective hole-transporting materials (HTMs) for use in perovskite and organic solar cells. acs.orgresearchgate.net
For Host Materials: Modifying the core can raise the triplet energy level, making the resulting materials suitable as universal hosts for red, green, and blue phosphorescent emitters in OLEDs. rsc.org
Advanced Characterization Techniques for In-Operando Studies of Device Performance
To fully understand and optimize the performance of devices incorporating derivatives of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene], it is crucial to study them under actual operating conditions. In-operando characterization techniques provide real-time insights into the dynamic processes occurring within a device, such as charge transport, material degradation, and morphological changes. jos.ac.cnresearching.cn
Future research will increasingly rely on a suite of these advanced methods:
In-situ/Operando Microscopy: Techniques like scanning probe and optical microscopy allow for the real-time observation of organic film crystallization and the characterization of local morphologies during device operation. jos.ac.cnresearching.cn
In-situ Spectroscopy: X-ray characterization and ultraviolet photoelectron spectroscopy (UPS) can be used to probe the crystal structures and electronic states of materials within a functioning device. researching.cn This is particularly important for understanding energy level alignment at interfaces between different layers, which is critical for efficient charge injection and extraction. researching.cn
Integration into Hybrid Organic-Inorganic Materials Systems
A significant and promising research direction is the incorporation of functionalized spiro[benzo[c]fluorene-7,9'-fluorene] derivatives into hybrid organic-inorganic systems. The most prominent example is their use as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). acs.org In a PSC, the HTM plays a critical role in efficiently extracting holes from the inorganic perovskite absorber layer and transporting them to the electrode, while also protecting the perovskite layer from environmental degradation. acs.org
The design of novel HTMs derived from the spiro[benzo[c]fluorene-7,9'-fluorene] core will focus on:
Energy Level Alignment: Tailoring the HOMO level of the HTM to match the valence band of the perovskite for efficient hole extraction.
Charge Mobility: Enhancing hole mobility to reduce charge recombination losses. acs.org
Interfacial Engineering: Introducing functional groups that can passivate defects at the perovskite surface, leading to improved device stability and performance. acs.org
Hydrophobicity: Increasing the material's hydrophobicity to prevent moisture-induced degradation of the sensitive perovskite layer.
By systematically modifying the spiro-core, researchers aim to develop HTMs that can outperform the current standards like spiro-OMeTAD, potentially at a lower cost. rsc.org
Computational Design and High-Throughput Screening for Tailored Properties
The synthesis and testing of new materials is a time- and resource-intensive process. Computational chemistry offers a powerful tool to accelerate materials discovery. Future research will heavily leverage computational design and high-throughput screening to identify promising derivatives of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] before they are ever synthesized.
Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict key properties of virtual compounds. nanoge.orgbohrium.com This in silico approach allows researchers to:
Screen vast libraries of potential structures to identify candidates with desired electronic properties.
Calculate HOMO/LUMO energy levels to predict their suitability for specific device architectures.
Estimate the singlet-triplet energy gap (ΔE_ST) to screen for potential TADF emitters. nanoge.org
Optimize molecular geometries and understand the distribution of electron density within the molecule. bohrium.com
This theoretical screening approach guides synthetic efforts, focusing laboratory work on the most promising candidates and fostering a more efficient, rational design cycle for new functional materials. nanoge.org
Challenges and Opportunities in Scale-Up and Commercialization of Spiro-Fused Materials
The ultimate goal of materials research is the transition from the laboratory to commercial products. For spiro-fused materials like derivatives of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene], this presents significant challenges and opportunities. The scale-up of a complex organic synthesis from milligram to kilogram quantities is a non-trivial step that requires considerable process optimization. spirochem.com
Key considerations for successful commercialization include:
Process Scalability: A vital step is performing demo batches at a 10-100 gram scale to determine if the laboratory process can be reliably scaled up without compromising quality or consistency. spirochem.com
Cost of Goods: The cost of starting materials, reagents, and the complexity of the synthesis are critical factors. Developing cost-effective synthetic routes is paramount.
Purity and Consistency: High-purity materials are essential for high-performance electronic devices. The scale-up process must consistently produce materials with low impurity profiles.
Technology Transfer: Thorough documentation of process parameters, yields, and impurity profiles is necessary to transfer the manufacturing process to a larger facility. spirochem.com
Addressing these challenges through dedicated process chemistry and engineering research will be crucial for realizing the commercial potential of this promising class of spiro-fused materials, enabling their use in next-generation displays, lighting, and solar energy technologies. spirochem.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene], and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via bromination of the parent spirobenzofluorene framework. Key steps include:
- Friedel-Crafts Cyclization : Lewis acid-catalyzed cyclization of pre-functionalized fluorene derivatives (e.g., brominated intermediates) to form the spirocyclic core .
- Transition Metal Catalysis : Suzuki-Miyaura or Heck couplings to introduce bromine substituents at specific positions, leveraging the compound’s spirocyclic structure as a rigid backbone .
- Purification : Sublimation or recrystallization from organic solvents (e.g., DMSO/MeOH mixtures) to achieve >99% purity, as demonstrated in analogous spirobenzofluorene derivatives .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Key Techniques :
Q. What are the primary research applications of this compound in materials science?
- OLED Host Materials : The spirobenzofluorene core’s rigid structure enhances electron transport and reduces aggregation, improving blue OLED efficiency (e.g., derivatives with HOMO/LUMO levels of -5.87 eV/-2.91 eV) .
- Ligands in Catalysis : Bromine atoms facilitate coordination in Suzuki couplings, with spirocyclic rigidity improving catalyst turnover .
Advanced Research Questions
Q. How can contradictions in NMR data for spirobenzofluorene derivatives be systematically resolved?
- Approach :
- Spin System Analysis : Simulate ABX spin systems to interpret complex ¹³C/¹⁹F couplings, as seen in fluorinated analogs .
- Variable-Temperature NMR : Identify dynamic effects (e.g., ring flipping) that obscure signals at standard temperatures.
- Comparative Studies : Cross-reference with XRD data to validate spatial arrangements of substituents .
Q. What computational strategies predict the electronic properties of brominated spirobenzofluorenes?
- Methods :
- DFT Calculations : Model HOMO/LUMO levels using software (e.g., Gaussian) to correlate with experimental UV/PL data (e.g., λem = 428 nm in CHCl₃) .
- Molecular Dynamics : Simulate steric effects of bromine on spirocyclic conformation and π-π stacking in thin films .
Q. What mechanistic insights explain the compound’s performance in cross-coupling reactions?
- Key Factors :
- Steric Hindrance : The spiro structure limits ligand flexibility, favoring selective oxidative addition in Pd-catalyzed reactions .
- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilicity at the 5,9-positions, accelerating transmetallation steps .
Q. How do synthetic modifications (e.g., substituent variation) impact photophysical properties?
- Case Study :
- Anthracene Fusion : Introducing anthracene at the 9-position (e.g., LT-N4178BH-9PA) red-shifts emission to 444 nm in films, demonstrating tunability for optoelectronic applications .
- Amino Functionalization : N-substitution (e.g., TPA-SBFF) alters HOMO levels (-5.87 eV) and enhances hole-transport properties .
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally similar spirobenzofluorenes?
- Resolution :
- Polymorphism : Differences in crystallization solvents (e.g., DMSO vs. CHCl₃) can yield distinct polymorphs, as seen in 8,9-dihydro derivatives (m.p. 187–313°C) .
- Purity Gradients : Sublimed (>99%) vs. crude samples significantly affect thermal data .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
